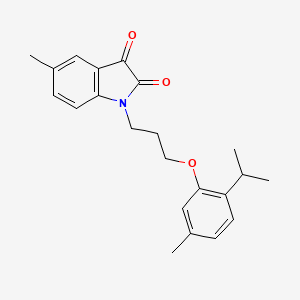

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

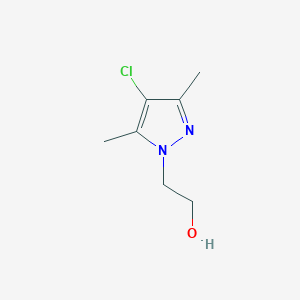

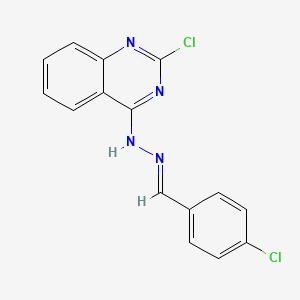

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.

BenchChem offers high-quality 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Quantum-Mechanical Modeling and Spectral Characterization

Research has delved into the spectral characterization and quantum-mechanical modeling of esters with the imidazoquinazoline ring, a closely related structure. The synthesis process involves reacting 1-phenyl-2H,6H-imidazo[1,5-c]quinazoline-3,5-dione with ethyl bromoacetate under mild conditions, yielding compounds like MEPIQ and BEPIQ. These compounds were identified using various spectral techniques and X-ray crystallography. Quantum-mechanical modeling with DFT methods explained the formation of conformers and their stability, indicating the potential for these compounds in materials science and possibly as raw materials for the synthesis of thermally stable polymers or biological activity research (Hęclik et al., 2017).

Herbicidal Activity

A series of novel triketone-containing quinazoline-2,4-dione derivatives were synthesized and evaluated for their herbicidal activity. This research direction aims to discover new herbicides with broad-spectrum weed control and excellent crop selectivity. The structural activity relationship study indicated that the triketone-containing quinazoline-2,4-dione motif significantly impacts herbicide activity, suggesting these compounds' utility in agricultural applications (Wang et al., 2014).

Antimicrobial Activity

Compounds featuring the quinazoline-2,4-dione structure have been synthesized and screened for their antimicrobial activities against various bacterial and fungal strains. This work highlights the potential of these compounds in developing new antimicrobial agents, with certain derivatives showing significant antibacterial and antifungal activities. This research contributes to the ongoing search for new therapeutic options to combat microbial resistance (Gupta et al., 2008).

Synthesis of Complex Heterocycles

Research has also focused on the synthesis of structurally complex heterocycles, such as 4-aryl-3-methyl-1-phenyl-1H-benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones, via multicomponent reactions. These reactions, facilitated by novel catalysts like PEG1000-based dicationic acidic ionic liquids, offer a green and efficient method for synthesizing heterocyclic compounds. This approach has significant implications for medicinal chemistry and drug discovery, demonstrating the versatility of quinazoline-2,4-diones and related compounds in synthesizing biologically relevant molecules (Ren et al., 2015).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione with 3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione", "3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione and the base in a suitable solvent (e.g. DMF, DMSO) and stir the mixture at room temperature.", "Step 2: Add 3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride to the reaction mixture and stir for several hours at room temperature or at a slightly elevated temperature.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain the desired compound." ] } | |

CAS-Nummer |

1207020-52-7 |

Produktname |

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione |

Molekularformel |

C27H24N4O4 |

Molekulargewicht |

468.513 |

IUPAC-Name |

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C27H24N4O4/c1-3-18-13-15-19(16-14-18)31-26(32)20-9-5-7-11-22(20)30(27(31)33)17-24-28-25(29-35-24)21-10-6-8-12-23(21)34-4-2/h5-16H,3-4,17H2,1-2H3 |

InChI-Schlüssel |

AUHZFJOQSREGNC-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OCC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2884779.png)

![1-bromo-3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2884789.png)

![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2884794.png)

![3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2884796.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2884800.png)